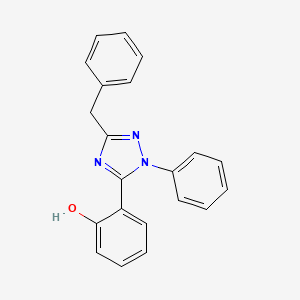
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(Methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MC-1 and is a member of the family of benzamides. The chemical structure of MC-1 consists of a cyclohexane ring that is linked to two methoxybenzamide groups through a methylene bridge. In
科学的研究の応用
MC-1 has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, MC-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. MC-1 has also been studied for its neuroprotective effects in animal models of stroke and traumatic brain injury. In cardiovascular diseases, MC-1 has been shown to have anti-inflammatory and anti-oxidative effects, which may be beneficial in preventing atherosclerosis and myocardial infarction.
作用機序
The mechanism of action of MC-1 is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. MC-1 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival. MC-1 has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, MC-1 has been shown to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
MC-1 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, MC-1 has been shown to induce cell cycle arrest and apoptosis through the upregulation of p53 and downregulation of Bcl-2. In animal models of stroke and traumatic brain injury, MC-1 has been shown to reduce neuronal damage and improve neurological function. In cardiovascular diseases, MC-1 has been shown to reduce inflammation and oxidative stress, which may be beneficial in preventing atherosclerosis and myocardial infarction.
実験室実験の利点と制限
MC-1 has several advantages for lab experiments, including its stability, solubility, and low toxicity. MC-1 is also relatively easy to synthesize and purify, making it a suitable compound for large-scale studies. However, one of the limitations of MC-1 is its limited bioavailability, which may affect its effectiveness in vivo. Additionally, the mechanism of action of MC-1 is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the research on MC-1. One potential direction is to further investigate the mechanism of action of MC-1 and its downstream effects on cellular signaling pathways. Another direction is to explore the potential applications of MC-1 in other fields such as diabetes and obesity. Additionally, the development of novel formulations or delivery methods may improve the bioavailability of MC-1 and enhance its effectiveness in vivo.
合成法
The synthesis of MC-1 involves the reaction between 4-methoxybenzoic acid and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a condensation reaction with N,N'-dimethylformamide and thionyl chloride to form the intermediate compound N,N'-(methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide). The intermediate compound is then purified through recrystallization to obtain the final product MC-1.
特性
IUPAC Name |
4-methoxy-N-[4-[[4-[(4-methoxybenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O4/c1-34-26-15-7-22(8-16-26)28(32)30-24-11-3-20(4-12-24)19-21-5-13-25(14-6-21)31-29(33)23-9-17-27(35-2)18-10-23/h7-10,15-18,20-21,24-25H,3-6,11-14,19H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGRGWXSCQKMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4921983.png)
![3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4921994.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B4922013.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)




![N-{4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetamide](/img/structure/B4922064.png)
![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4922072.png)
![1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)
